[2-(4-Fluorophenoxy)ethyl](2-methoxyethyl)amine
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Overview
Description
2-(4-Fluorophenoxy)ethylamine is an organic compound with the molecular formula C11H16FNO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a fluorophenoxy group and a methoxyethylamine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethylamine typically involves the reaction of 4-fluorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the 2-chloroethylamine group. The resulting intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenoxy)ethylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyethylamine derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorophenoxy group enhances its binding affinity and specificity, while the methoxyethylamine group contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)ethylamine: Similar structure but with the fluorine atom in a different position on the phenoxy ring.
2-(4-Fluorophenoxy)ethylamine: Similar structure but with a methyl group instead of a methoxyethyl group.
Uniqueness
2-(4-Fluorophenoxy)ethylamine is unique due to the specific positioning of the fluorine atom and the presence of the methoxyethylamine group. These structural features confer distinct chemical properties, such as enhanced reactivity and solubility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11/h2-5,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADSAJOBJVECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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